Cas no 51305-70-5 (4-fluoro-N-(furan-2-yl)methylaniline)

4-Fluoro-N-(furan-2-yl)methylaniline is a fluorinated aromatic amine derivative featuring a furan methyl substituent. This compound is of interest in synthetic organic chemistry due to its structural motifs, which combine electron-rich furan and electron-withdrawing fluoroaryl groups. The presence of both aromatic systems enables diverse reactivity, making it a versatile intermediate for pharmaceuticals, agrochemicals, and materials science applications. Its fluorine substituent enhances stability and influences electronic properties, while the furan moiety offers potential for further functionalization. The compound is typically utilized in cross-coupling reactions, heterocyclic synthesis, and as a building block for more complex molecular architectures. Proper handling is advised due to its amine functionality.
4-fluoro-N-(furan-2-yl)methylaniline structure
51305-70-5 structure
Product Name:4-fluoro-N-(furan-2-yl)methylaniline
CAS No:51305-70-5
MF:C11H10FNO
MW:191.201606273651
CID:3258986
PubChem ID:28466134
Update Time:2025-10-28

4-fluoro-N-(furan-2-yl)methylaniline Chemical and Physical Properties

Names and Identifiers

    • 2-FURANMETHANAMINE, N-(4-FLUOROPHENYL)-
    • 4-fluoro-N-(furan-2-yl)methylaniline
    • 4-FLUORO-N-(FURAN-2-YLMETHYL)ANILINE
    • AKOS000240476
    • (4-fluorophenyl)(2-furylmethyl)amine
    • AB01007439-01
    • EN300-57922
    • 51305-70-5
    • 4-fluoro-N-[(furan-2-yl)methyl]aniline
    • F1974-0005
    • CHEMBL260947
    • Inchi: 1S/C11H10FNO/c12-9-3-5-10(6-4-9)13-8-11-2-1-7-14-11/h1-7,13H,8H2
    • InChI Key: ROZOFHGATNCKQS-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)NCC1=CC=CO1

Computed Properties

  • Exact Mass: 191.074642105Da
  • Monoisotopic Mass: 191.074642105Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 25.2Ų

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$ 70.00 2022-06-05
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$ 230.00 2022-06-05
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4-fluoro-N-(furan-2-yl)methylaniline Related Literature

Additional information on 4-fluoro-N-(furan-2-yl)methylaniline

4-Fluoro-N-(furan-2-yl)methylaniline (CAS No. 51305-70-5): A Versatile Fluorinated Aniline Derivative with Emerging Applications

In the realm of fluorinated organic compounds, 4-fluoro-N-(furan-2-yl)methylaniline (CAS No. 51305-70-5) has garnered significant attention from researchers and industry professionals alike. This unique aniline derivative combines the electronic effects of fluorine substitution with the structural diversity offered by the furan-2-ylmethyl moiety, making it a valuable building block in modern synthetic chemistry.

The molecular structure of 4-fluoro-N-(furan-2-yl)methylaniline features a para-fluoroaniline core connected to a furan-2-ylmethyl group through a nitrogen atom. This arrangement creates interesting electronic properties that are currently being explored in various applications, particularly in the development of advanced materials and pharmaceutical intermediates. The presence of both fluorine and furan moieties contributes to its growing importance in medicinal chemistry research.

Recent studies have highlighted the potential of 4-fluoro-N-(furan-2-yl)methylaniline in the synthesis of heterocyclic compounds, especially those with potential biological activity. The compound's ability to serve as a precursor for N-heterocycle formation makes it particularly valuable in drug discovery programs. Researchers are investigating its use in creating novel antimicrobial agents and CNS-active compounds, responding to the growing demand for new therapeutic options in these areas.

The fluorine atom in 4-fluoro-N-(furan-2-yl)methylaniline plays a crucial role in modifying the compound's physicochemical properties. Fluorination typically increases metabolic stability and lipophilicity, factors that are highly desirable in drug design. Meanwhile, the furan ring contributes to the molecule's hydrogen bonding capacity and potential for π-π interactions, which are important for target binding in biological systems.

In material science applications, 4-fluoro-N-(furan-2-yl)methylaniline has shown promise as a monomer or intermediate for functional polymers. Its unique combination of aromatic and heteroaromatic components allows for the creation of materials with tailored electronic properties and thermal stability. These characteristics are particularly relevant for developing organic semiconductors and photovoltaic materials, addressing the current industry focus on sustainable energy solutions.

The synthesis of 4-fluoro-N-(furan-2-yl)methylaniline typically involves the reaction of 4-fluoroaniline with furfuryl alcohol or its derivatives under appropriate conditions. Recent advancements in green chemistry approaches have led to improved synthetic routes with higher yields and reduced environmental impact, aligning with the pharmaceutical industry's push toward more sustainable manufacturing practices.

Analytical characterization of 4-fluoro-N-(furan-2-yl)methylaniline reveals distinct spectral features that facilitate its identification and purity assessment. The compound typically shows characteristic signals in 1H NMR (around 6.5-7.5 ppm for aromatic protons) and 13C NMR spectra, along with specific absorption bands in FT-IR analysis (notably N-H stretch around 3400 cm⁻¹ and C-F stretch near 1200 cm⁻¹). These analytical markers are crucial for quality control in research and production settings.

From a commercial perspective, the demand for 4-fluoro-N-(furan-2-yl)methylaniline has been steadily increasing, particularly from contract research organizations and pharmaceutical developers. The compound's current market position reflects the broader trend toward fluorinated building blocks in drug discovery, with projections suggesting continued growth in the coming years. Suppliers are responding by improving scale-up processes and purification methods to meet the needs of industrial-scale applications.

Handling and storage recommendations for 4-fluoro-N-(furan-2-yl)methylaniline follow standard protocols for aromatic amines. The compound should be stored in airtight containers under inert atmosphere, protected from light and moisture to maintain stability. While not classified as hazardous under normal conditions, proper laboratory safety practices should always be observed when working with this chemical, including the use of appropriate personal protective equipment.

Looking toward future applications, researchers are particularly excited about the potential of 4-fluoro-N-(furan-2-yl)methylaniline in bioconjugation chemistry and proteolysis targeting chimera (PROTAC) development. These emerging areas in drug discovery could benefit from the compound's unique structural features and reactivity profile. Additionally, its possible use in creating fluorescent probes and imaging agents is another active area of investigation.

For researchers considering 4-fluoro-N-(furan-2-yl)methylaniline for their projects, several key factors should be evaluated. The compound's solubility profile (typically soluble in common organic solvents but limited water solubility) and reactivity patterns (electrophilic aromatic substitution at specific positions) should guide experimental design. Recent publications have demonstrated successful applications in multicomponent reactions and catalyzed transformations, expanding its synthetic utility.

In conclusion, 4-fluoro-N-(furan-2-yl)methylaniline (CAS No. 51305-70-5) represents an important fluorinated aniline derivative with diverse applications in medicinal chemistry and materials science. Its combination of fluorine substitution and furan incorporation creates unique properties that continue to attract research interest across multiple disciplines. As synthetic methodologies advance and new applications emerge, this compound is poised to play an increasingly significant role in the development of innovative chemical solutions for current scientific challenges.

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